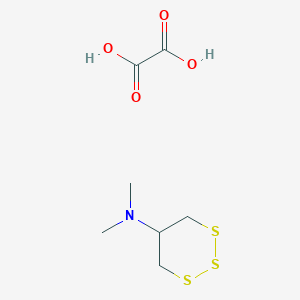

Thiocyclam hydrogen oxalate

Description

Properties

IUPAC Name |

N,N-dimethyltrithian-5-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS3.C2H2O4/c1-6(2)5-3-7-9-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTQUFQQEYSGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CSSSC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31895-21-3 (Parent), 144-62-7 (Parent) | |

| Record name | Thiocyclam oxalate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047036 | |

| Record name | Thiocyclam oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31895-22-4 | |

| Record name | Thiocyclam hydrogen oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31895-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyclam oxalate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyclam oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,2,3-trithiacyclohexyldimethylammonium) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCYCLAM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3LOM1T4X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of Thiocyclam Hydrogen Oxalate from Nereistoxin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the chemical synthesis of thiocyclam (B1196929) hydrogen oxalate (B1200264), a nereistoxin (B154731) analogue insecticide, directly from its parent compound, nereistoxin. Thiocyclam acts as a pro-insecticide, which is metabolically converted within the target organism to the active neurotoxin, nereistoxin.[1][2][3] Nereistoxin, originally isolated from the marine annelid Lumbriconereis heteropoda, exerts its effect by blocking the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect's central nervous system.[4][5]

This guide focuses on a patented method that directly converts nereistoxin to thiocyclam, a process designed to minimize by-products and improve yield efficiency compared to other synthetic routes where nereistoxin may be lost as a side product.[6]

Core Synthesis Pathway

The fundamental transformation involves the reaction of 4-(N,N-dimethylamino)-1,2-dithiolane (Nereistoxin) with an alkali metal salt of a polythionate. This reaction forms the thiocyclam free base (N,N-dimethyl-1,2,3-trithian-5-amine). The resulting thiocyclam is subsequently precipitated from the organic phase as its hydrogen oxalate salt by treatment with oxalic acid in an aprotic solvent.[6]

Caption: Reaction pathway from Nereistoxin to this compound.

Experimental Protocols

The synthesis is performed in a two-phase system to facilitate the reaction and subsequent separation.[6] The pH is maintained between 7 and 9 using a phosphate (B84403) buffer. The reaction time and temperature are key parameters that can be adjusted depending on the specific polythionate salt used.[6]

Caption: General experimental workflow for the synthesis.

Protocol 1: Synthesis using Sodium Tetrathionate (B1226582)

This protocol details the reaction using sodium tetrathionate at a lower temperature.[6]

-

Reaction Setup : A two-phase system is prepared consisting of 75 ml of 1-molar phosphate buffer (pH 7) and 75 ml of diethyl ether.

-

Addition of Reactants : 2.39 g (0.01 mol) of 4-(N,N-dimethylamino)-1,2-dithiolane hydrogen oxalate (nereistoxin hydrogen oxalate) and 6.1 g (0.02 mol) of sodium tetrathionate (Na₂S₄O₆·2H₂O) are added to the system.

-

Reaction : The mixture is stirred vigorously at 5°C for 20 hours.

-

Work-up : The diethyl ether phase is separated using a separating funnel. The remaining aqueous phase is extracted with an additional 50 ml of ether.

-

Isolation : The combined ether phases are dried over sodium sulfate.

-

Precipitation : The hydrogen oxalate of thiocyclam is precipitated by adding a solution of oxalic acid in dioxane.

-

Final Product : 1.4 g of this compound is obtained as a colorless powder.[6]

Protocol 2: Synthesis using Sodium Trithionate

This protocol utilizes sodium trithionate at an elevated temperature.[6]

-

Reaction Setup : A two-phase system is prepared with 75 ml of 1-molar phosphate buffer (pH 8.5) and 75 ml of chloroform.

-

Addition of Reactants : 2.39 g (0.01 mol) of 4-(N,N-dimethylamino)-1,2-dithiolane hydrogen oxalate (nereistoxin hydrogen oxalate) and 5.7 g (0.02 mol) of sodium trithionate (Na₂S₃O₆·3H₂O) are added.

-

Reaction : The mixture is stirred vigorously at 55°C for 5 hours.

-

Work-up : The chloroform phase is separated. The aqueous phase is then extracted with 50 ml of chloroform.

-

Isolation : The combined organic phases are dried over sodium sulfate.

-

Precipitation : The hydrogen oxalate of thiocyclam is precipitated by adding a solution of oxalic acid in tetrahydrofuran (B95107) (THF).

-

Final Product : 1.25 g of this compound is obtained.[6]

Quantitative Data Summary

The following table summarizes the quantitative parameters and outcomes for the two experimental protocols described in the patent.[6]

| Parameter | Protocol 1 (using Sodium Tetrathionate) | Protocol 2 (using Sodium Trithionate) |

| Starting Material | Nereistoxin Hydrogen Oxalate | Nereistoxin Hydrogen Oxalate |

| Molar Amount | 0.01 mol (2.39 g) | 0.01 mol (2.39 g) |

| Key Reagent | Sodium Tetrathionate (Na₂S₄O₆·2H₂O) | Sodium Trithionate (Na₂S₃O₆·3H₂O) |

| Molar Amount | 0.02 mol (6.1 g) | 0.02 mol (5.7 g) |

| Solvent System | Diethyl Ether / Phosphate Buffer | Chloroform / Phosphate Buffer |

| Buffer pH | 7.0 | 8.5 |

| Reaction Temp. | 5°C | 55°C |

| Reaction Time | 20 hours | 5 hours |

| Precipitating Solvent | Dioxane | Tetrahydrofuran (THF) |

| Final Product | This compound | This compound |

| Yield (Mass) | 1.4 g | 1.25 g |

| Yield (Theoretical) | 50% | 45% |

Table based on data from patent DD296685A5.[6]

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Nereistoxin - Wikipedia [en.wikipedia.org]

- 5. This compound | C7H13NO4S3 | CID 35969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DD296685A5 - PROCESS FOR THE PREPARATION OF THIOCYCLAM - Google Patents [patents.google.com]

Physicochemical Properties of Thiocyclam Hydrogen Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of thiocyclam (B1196929) hydrogen oxalate (B1200264), an insecticide belonging to the nereistoxin (B154731) analogue class. The information presented herein is intended to support research, development, and safety assessment activities. All quantitative data is summarized for clarity, and generalized experimental protocols based on international guidelines are provided.

Core Physicochemical Data

The physicochemical properties of thiocyclam hydrogen oxalate are crucial for understanding its environmental fate, biological activity, and formulation requirements. A summary of these properties is presented in the table below.

| Property | Value | Conditions |

| Molecular Formula | C₇H₁₃NO₄S₃ | |

| Molecular Weight | 271.36 - 271.4 g/mol | |

| Physical State | Colorless, odorless crystalline solid | |

| Melting Point | 125-128 °C (with decomposition)[1][2] | |

| Vapor Pressure | 0.545 mPa (5.3 x 10⁻² Pa) | 20 °C[1][3][4] |

| Water Solubility | 84,000 mg/L | pH < 3.3, 23 °C[2] |

| 44,100 mg/L | pH 3.6, 20 °C[2][5] | |

| 16,300 mg/L | pH 6.8, 20 °C[2][3][5] | |

| Solubility in Organic Solvents (at 23 °C) | ||

| Dimethyl sulfoxide | 92,000 mg/L | |

| Methanol | 17,000 mg/L[1][3] | |

| Ethanol | 1,900 mg/L[1] | |

| Acetonitrile | 1,200 mg/L | |

| Acetone | 500 mg/L[1] | |

| Ethyl acetate | < 1,000 mg/L | |

| Chloroform | < 1,000 mg/L | |

| Toluene | < 10 mg/L | |

| Xylene | < 10 g/L[1] | |

| Hexane | < 10 mg/L | |

| Partition Coefficient (log P) | -0.07 | pH 7, 20 °C[3][5] |

| Dissociation Constant (pKa) | 3.95 (acid), 7.0 (base) | 25 °C[1][4][5] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of chemical substances, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are general and represent the standard procedures for obtaining the data presented above.

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

-

Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, equipped with a calibrated temperature measuring device.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block/bath.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance is observed to melt is recorded as the melting point. For substances that decompose, the decomposition temperature range is noted.

-

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

-

Method: The gas saturation method is a common technique.

-

Procedure:

-

A stream of an inert gas (e.g., nitrogen) is passed through or over a sample of this compound at a known, constant temperature and flow rate.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping the vapor and measuring its mass using a sensitive analytical technique (e.g., gas chromatography).

-

The vapor pressure is calculated from the mass of the transported substance and the volume of the carrier gas.

-

Water Solubility Determination (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

-

Method: The flask method is suitable for substances with solubility above 10⁻² g/L.

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The partition coefficient (log P) is a measure of the differential solubility of a compound in two immiscible solvents, n-octanol and water, and indicates its lipophilicity.

-

Method: The Shake Flask Method.

-

Procedure:

-

A known amount of this compound is dissolved in either n-octanol or water.

-

This solution is added to a flask containing the other solvent (water or n-octanol, respectively), which has been pre-saturated with the first solvent.

-

The flask is shaken until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined by an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm to base 10 of P is reported as log P.

-

pKa Determination

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

-

Apparatus: A calibrated pH meter with an electrode, a burette, and a magnetic stirrer.

-

Procedure:

-

A solution of this compound of known concentration is prepared in water.

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is measured and recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For a substance with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

-

Visualizations

Experimental Workflow: Water Solubility Determination (Flask Method)

Caption: Workflow for determining water solubility via the flask method.

Mechanism of Action: nAChR Blockade

Caption: Simplified mechanism of thiocyclam's insecticidal action.

References

- 1. books.google.cn [books.google.cn]

- 2. laboratuar.com [laboratuar.com]

- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 4. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

- 5. filab.fr [filab.fr]

Thiocyclam Hydrogen Oxalate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of thiocyclam (B1196929) hydrogen oxalate (B1200264) in a range of organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering critical data for formulation, analytical method development, and risk assessment. This document presents quantitative solubility data, detailed experimental methodologies for its determination, and visualizations of its mechanism of action and a representative experimental workflow.

Core Data: Solubility Profile

The solubility of thiocyclam hydrogen oxalate varies significantly across different organic solvents, reflecting its chemical nature. The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |

| Acetone | 23 | 0.5 | [1] |

| Acetonitrile (B52724) | 23 | 1.2 | [1][2] |

| Chloroform | 23 | <1 | [1][2] |

| Dimethyl Sulfoxide | 23 | 92 | [1][2] |

| Ethanol | 23 | 1.9 | [1][2] |

| Ethyl Acetate | 23 | <1 | [1][2] |

| Hexane | 23 | <0.01 | [1][2] |

| Kerosene | Not Specified | Insoluble | |

| Methanol | 23 | 17 | [1] |

| Toluene | 23 | <0.01 | [1] |

| Xylene | Not Specified | <10 |

Experimental Protocols

While specific experimental details for the generation of the above data are not exhaustively published, a standard and widely accepted methodology for determining the solubility of a chemical substance like this compound follows the principles outlined in OECD Guideline 105 ("Water Solubility") and general analytical chemistry practices, such as the shake-flask method coupled with a suitable analytical quantification technique.

Shake-Flask Method for Solubility Determination

This is a common method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature water bath or incubator shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a comparable quantitative analysis instrument.

Procedure:

-

Preparation: An excess amount of this compound is added to a series of conical flasks, each containing a known volume of the organic solvent to be tested. The "excess" is crucial to ensure that a saturated solution is formed and that solid particles remain undissolved.

-

Equilibration: The flasks are sealed and placed in a constant temperature shaker bath. The temperature should be maintained at the desired level (e.g., 23 °C). The flasks are agitated for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the substance and the solvent. Preliminary studies are often conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the flasks are removed from the shaker and allowed to stand to let the undissolved solid settle. A sample of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any suspended solid particles.

-

Quantification: The concentration of this compound in the clear, filtered solution is determined using a validated analytical method, such as HPLC.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: The concentration of the dissolved this compound is determined by comparing the chromatographic response of the sample to that of a series of calibration standards of known concentrations.

Instrumentation and Conditions (based on a published method for this compound analysis):

-

Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

-

Column: A reversed-phase column, such as a C18 column.

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: A wavelength where this compound exhibits strong absorbance, to be determined by UV spectral analysis.

-

Injection Volume: A fixed volume, typically 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

Procedure:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared by accurately weighing a known amount of the pure standard and dissolving it in a suitable solvent (in which it is freely soluble, which may be different from the test solvent). A series of calibration standards are then prepared by serial dilution of the stock solution.

-

Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area (or height) against the concentration of each standard.

-

Sample Analysis: The filtered sample from the shake-flask experiment is diluted as necessary to fall within the concentration range of the calibration curve. The diluted sample is then injected into the HPLC, and its peak area is measured.

-

Calculation: The concentration of this compound in the original saturated solution is calculated by using the regression equation from the calibration curve and accounting for any dilutions made.

Visualizations

Signaling Pathway

This compound acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The following diagram illustrates a simplified signaling pathway initiated by the binding of an agonist to the nAChR.

Caption: Simplified signaling pathway of this compound at the nicotinic acetylcholine receptor.

Experimental Workflow

The following diagram outlines the key steps in determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination of this compound.

References

thiocyclam hydrogen oxalate degradation pathway in soil

An In-depth Technical Guide to the Soil Degradation Pathway of Thiocyclam (B1196929) Hydrogen Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocyclam hydrogen oxalate is a selective nereistoxin (B154731) analogue insecticide used to control a range of chewing and sucking pests.[1][2] Understanding its environmental fate, particularly its degradation pathway in soil, is critical for assessing its ecological impact and ensuring its responsible use. This technical guide provides a comprehensive overview of the degradation of this compound in the soil matrix. It details the primary degradation pathway, summarizes key quantitative data on degradation rates, and outlines the experimental protocols used to generate this data. Visual diagrams of the degradation process and experimental workflows are provided to facilitate a clear understanding of the core concepts.

Introduction to this compound

This compound is the oxalate salt of thiocyclam, a pro-insecticide that belongs to the nereistoxin analogue class of insecticides.[2][3] Nereistoxin is a natural toxin originally isolated from the marine annelid, Lumbriconereis heteropoda. Thiocyclam itself is metabolically converted to the active compound nereistoxin within the target insect.[4] Its mode of action is the blockage of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system, leading to paralysis and death of the insect.[5][6] It is formulated typically as a soluble powder (SP) or granules (GR) for agricultural use.[1] Given its direct application to crops and soil, its behavior and persistence in the soil environment are of significant interest.

Degradation Pathway in Soil

The degradation of this compound in soil is a relatively rapid process involving both biotic and abiotic mechanisms. The molecule does not persist in the environment and is broken down into smaller, simpler compounds.[4][7]

Primary Degradation Steps

The core degradation pathway involves the transformation of thiocyclam into its parent toxin, nereistoxin, and its subsequent oxidation.

-

Conversion to Nereistoxin: The first major step is the breakdown of the thiocyclam molecule to form nereistoxin.

-

Oxidation: Nereistoxin is then further oxidized.

-

Mineralization: Both nereistoxin and its oxide are ultimately broken down into smaller, non-toxic fragments.[3]

The following diagram illustrates this primary degradation sequence.

Role of Abiotic and Biotic Factors

The degradation of thiocyclam is influenced by several environmental factors.

-

Photodegradation: The breakdown process is significantly accelerated by the presence of light, indicating that photodegradation is a key dissipation mechanism, especially for residues on the soil surface.[3][7]

-

Microbial Degradation: Like many organic pesticides, thiocyclam's degradation is mediated by soil microorganisms.[8] The rate and extent of microbial breakdown depend on the composition and activity of the microbial community, which are in turn affected by soil properties.[9]

-

Chemical Hydrolysis: The stability of pesticides can be influenced by soil pH through chemical hydrolysis.[10][11] While specific data for thiocyclam is limited, this remains a potential abiotic degradation route.

The interplay of these factors determines the overall persistence of the compound in the environment.

Quantitative Degradation Data

The persistence of a pesticide in soil is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. Thiocyclam is considered non-persistent, with a very short soil half-life.[5][6]

| Parameter | Value (Days) | Experimental Conditions | Source(s) |

| DT50 (Lab) | 1 | Aerobic; 22℃, pH 6.8, 2.8% organic carbon | [7] |

| DT50 (Typical) | 1 | Aerobic | [6] |

| DT50 (Typical) | 6 | Aerobic, laboratory conditions | [5] |

| DT50 (Field) | 1 | Field dissipation study | [12] |

Note: The variability in DT50 values likely reflects differences in soil types, microbial populations, and specific environmental conditions of the studies.

Key Experimental Protocols

Determining the soil degradation pathway and rate of a pesticide requires standardized laboratory and field studies. Below are detailed methodologies representative of those used in environmental fate assessments.

Protocol: Aerobic Soil Metabolism Study (Based on OECD 307)

Objective: To determine the rate and pathway of thiocyclam degradation in soil under aerobic laboratory conditions.

Methodology:

-

Soil Selection: Collect fresh, sieved (<2 mm) soil from a representative agricultural region. The soil should not have a history of recent pesticide application. Characterize the soil for texture, pH, organic carbon content, and microbial biomass.

-

Test Substance: Use [14C]-radiolabeled this compound to facilitate tracking of the parent compound and its degradation products.

-

Application: Treat triplicate soil samples with the [14C]-thiocyclam solution at a concentration relevant to the maximum recommended field application rate. A solvent-free application is preferred to avoid impacting microbial activity.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-22°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring a continuous flow of humidified air.

-

Volatile Trapping: Pass the effluent air through traps (e.g., ethylene (B1197577) glycol for organic volatiles, ethanolamine (B43304) or NaOH for CO2) to capture any volatile degradation products and assess mineralization.

-

Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 2, 4, 7, 14, 30, 60, and 90 days). Store samples at -20°C prior to analysis.

-

Analysis: Extract residues from soil samples and analyze the extracts to identify and quantify the parent compound and its metabolites.

Protocol: Sample Preparation and Extraction

Objective: To efficiently extract thiocyclam and its metabolites from soil samples for quantitative analysis.

Methodology:

-

Homogenization: Homogenize the soil sample to ensure uniformity.

-

Solvent Extraction: Extract a subsample (e.g., 50 g) of soil using an appropriate solvent system. A common method is accelerated solvent extraction (ASE) or sonication with a mixture like 1:1 methylene (B1212753) chloride/acetone or 1:1 hexane/acetone.[13] Repeat the extraction three times for exhaustive recovery.

-

Concentration: Combine the solvent extracts and concentrate them to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

Extract Cleanup: Pass the concentrated extract through a cleanup column to remove interfering co-extractives from the soil matrix. Common solid-phase extraction (SPE) sorbents for this purpose include Florisil or silica (B1680970) gel.[13]

-

Final Preparation: Elute the analytes from the cleanup column with a suitable solvent, concentrate the eluate, and reconstitute it in a final solvent appropriate for instrumental analysis.

Protocol: Analytical Determination (GC-MS)

Objective: To separate, identify, and quantify thiocyclam and its degradation products.

Methodology:

-

Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[13][14]

-

GC Conditions:

-

Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Injection: 1-2 µL of the final extract in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient to ensure separation of the parent compound and metabolites. (e.g., start at 70°C, ramp to 280°C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Operate in both full scan mode for metabolite identification and Selected Ion Monitoring (SIM) mode for quantification of target analytes to enhance sensitivity and selectivity.

-

-

Quantification: Generate a calibration curve using certified analytical standards of thiocyclam and known metabolites. Calculate the concentration in the soil samples based on the peak areas relative to the calibration curve.

The following diagram outlines the general experimental workflow for a soil degradation study.

Conclusion

This compound is a non-persistent insecticide that undergoes rapid degradation in the soil environment.[6][7] The primary pathway involves its conversion to nereistoxin and nereistoxin oxide, followed by mineralization into smaller fragments.[3] The dissipation is significantly influenced by abiotic factors, particularly light, as well as by the metabolic activity of soil microorganisms.[7] Standardized experimental protocols involving radiolabeled compounds and advanced analytical techniques like GC-MS are essential for accurately determining the degradation kinetics and pathways, ensuring a thorough environmental risk assessment. The rapid breakdown of thiocyclam in soil minimizes the potential for long-term accumulation and environmental impact.

References

- 1. This compound 50% SP Insecticide | Silkworm Toxin-Based Pest Control - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]

- 2. This compound | C7H13NO4S3 | CID 35969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Research Chemical [benchchem.com]

- 4. Rhabdomyolysis and acute kidney injury associated with this compound (Evisect) poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiocyclam oxalate (Ref: SAN 1551) [sitem.herts.ac.uk]

- 6. Thiocyclam [sitem.herts.ac.uk]

- 7. rayfull.com [rayfull.com]

- 8. isws.illinois.edu [isws.illinois.edu]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. open.library.ubc.ca [open.library.ubc.ca]

- 12. ars.usda.gov [ars.usda.gov]

- 13. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 14. pubs.usgs.gov [pubs.usgs.gov]

An In-depth Technical Guide to the Mode of Action of Nereistoxin Analogue Insecticides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nereistoxin (B154731) analogue insecticides are a class of synthetic pesticides derived from the natural toxin nereistoxin, originally isolated from the marine annelid Lumbriconereis heteropoda.[1][2] This guide provides a comprehensive technical overview of their mode of action, focusing on their interaction with the insect nervous system. The primary molecular target for this class of insecticides is the nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel crucial for fast excitatory synaptic transmission in insects.[1][2] Nereistoxin analogues act as non-competitive antagonists, blocking the nAChR ion channel, which leads to paralysis and eventual death of the insect pest.[3] Many of these insecticides are pro-insecticides, requiring metabolic conversion to the active nereistoxin or a related dithiol to exert their toxic effects.[1][4] This document details the molecular interactions, metabolic pathways, and includes experimental protocols and quantitative data to support further research and development in this area.

Introduction

Nereistoxin was first identified as a toxic compound in 1934 and its structure was elucidated in 1962.[1] Its insecticidal properties prompted the development of synthetic analogues, including cartap (B107815), bensultap, thiocyclam (B1196929), and thiosultap, which offered improved stability and, in some cases, reduced mammalian toxicity while retaining efficacy against a range of chewing and sucking insect pests, particularly in rice and vegetable cultivation.[1][5] Understanding the precise mode of action of these compounds is critical for managing insecticide resistance, developing new derivatives with improved selectivity and safety profiles, and for assessing their environmental impact.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Blockade

The principal mode of action of nereistoxin analogue insecticides is the non-competitive blockade of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1][3]

The Nicotinic Acetylcholine Receptor (nAChR)

The nAChR is a pentameric ligand-gated ion channel. In insects, it is a key mediator of fast excitatory neurotransmission. The binding of the neurotransmitter acetylcholine (ACh) to the receptor's extracellular domain triggers a conformational change that opens a central ion pore, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.

Non-Competitive Antagonism

Unlike neonicotinoid insecticides, which are agonists of the nAChR, nereistoxin and its active metabolites are non-competitive antagonists.[3] This means they do not compete with acetylcholine for its binding site. Instead, they are thought to bind to a site within the ion channel pore itself.[6] This binding physically obstructs the flow of ions, even when acetylcholine is bound to the receptor, thereby preventing depolarization and disrupting synaptic transmission.[6] This leads to a rapid cessation of feeding and paralysis in the affected insect.[7]

Figure 1: Signaling pathway of nereistoxin analogue insecticides at the cholinergic synapse.

Pro-insecticide Metabolism

Many commercially available nereistoxin analogues are pro-insecticides, meaning they are administered in a less active form and are metabolically converted to the toxic principle within the insect or the environment.[1][4] This strategy can enhance uptake, translocation in plants, and stability. The primary active metabolite is often nereistoxin itself or a structurally similar dithiol.

Metabolism of Cartap

Cartap is a bis(thiocarbamate) derivative of a dithiol. It is hydrolyzed in the insect's gut and tissues to form the active dithiol, which can then be oxidized to nereistoxin.[8]

Metabolism of Bensultap and Thiocyclam

Bensultap is stable in acidic conditions but is hydrolyzed to nereistoxin monoxide under aqueous conditions.[1] In the presence of L-cysteine, it can be converted to nereistoxin disulfide.[9] Thiocyclam is also known to be metabolized to nereistoxin.[10]

Figure 2: Simplified metabolic pathways of common nereistoxin analogue insecticides.

Quantitative Data on Receptor Interactions

The interaction of nereistoxin analogues with the nAChR has been quantified using radioligand binding assays. These studies typically measure the ability of the test compound to displace a radiolabeled ligand from its binding site on the receptor. The data are often reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| Compound | Receptor/Tissue Source | Radioligand | Binding Site | Potency (IC₅₀/Kᵢ) | Reference |

| Nereistoxin | Honeybee (Apis mellifera) head membranes | [³H]Thienylcyclohexylpiperidine | Non-competitive blocker (NCB) site | 0.25 µM (IC₅₀) | (Lee et al., 2003)[4][11] |

| Cartap | Honeybee (Apis mellifera) head membranes | [³H]Thienylcyclohexylpiperidine | Non-competitive blocker (NCB) site | 0.25 µM (IC₅₀) | (Lee et al., 2003)[4][11] |

| Nereistoxin | Honeybee (Apis mellifera) head membranes | [³H]Imidacloprid | Agonist site | 3.2 µM (IC₅₀) | (Lee et al., 2003)[4][11] |

| Cartap | Honeybee (Apis mellifera) head membranes | [³H]Imidacloprid | Agonist site | > 100 µM (IC₅₀) | (Lee et al., 2003)[4][11] |

| Bensultap | Not available in searched literature | - | - | Not available | - |

| Thiocyclam | Not available in searched literature | - | - | Not available | - |

Note: The IC₅₀ values for nereistoxin and cartap at the NCB site indicate they are equally potent in displacing [³H]thienylcyclohexylpiperidine.[4][11] Nereistoxin also shows some affinity for the agonist binding site, whereas cartap does not.[4][11] This suggests a potential for multiple interaction sites for nereistoxin. The potency of cartap is highly pH-dependent, being over 200-fold more effective at pH 7.4 than at pH 6.1, which is attributed to its hydrolysis to the more active dithiol form.[8]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mode of action of nereistoxin analogue insecticides. These are generalized and may require optimization for specific insect species, receptor subtypes, or laboratory conditions.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound to the nAChR by measuring its ability to compete with a known radioligand.

Objective: To determine the IC₅₀ and Kᵢ values of nereistoxin analogues at the nAChR non-competitive blocker site.

Materials:

-

Receptor Source: Insect head membranes (e.g., from honeybees, cockroaches, or aphids).

-

Radioligand: [³H]Thienylcyclohexylpiperidine ([³H]TCP) or a similar non-competitive blocker radioligand.

-

Test Compounds: Nereistoxin, cartap, bensultap, thiocyclam of high purity, dissolved in an appropriate solvent (e.g., water or DMSO).

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold binding buffer.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethylenimine.

-

Scintillation Cocktail and Counter.

Methodology:

-

Membrane Preparation: a. Homogenize insect heads in ice-cold binding buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove large debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

-

Assay Setup (in triplicate): a. Total Binding: Add binding buffer, radioligand (at a concentration near its Kₑ, e.g., 5 nM [³H]TCP), and membrane preparation to a microcentrifuge tube or well of a 96-well plate. b. Non-specific Binding: Add binding buffer, radioligand, a high concentration of an unlabeled non-competitive blocker (e.g., 100 µM phencyclidine), and membrane preparation. c. Competition: Add binding buffer, radioligand, varying concentrations of the test compound (e.g., from 1 nM to 100 µM), and membrane preparation.

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: a. Rapidly filter the contents of each tube/well through the glass fiber filters using the cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Figure 3: Experimental workflow for a radioligand competition binding assay.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique allows for the functional characterization of ion channels expressed in a heterologous system, such as Xenopus laevis oocytes.

Objective: To measure the inhibitory effect of nereistoxin analogues on acetylcholine-induced currents in oocytes expressing insect nAChRs.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed RNA encoding the desired insect nAChR subunits (e.g., from Drosophila melanogaster or Apis mellifera).

-

Injection Apparatus: Nanoject or similar microinjection system.

-

TEVC Setup: Amplifier, headstage, data acquisition system, and microelectrodes.

-

Solutions:

-

ND96 solution: (in mM) 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5.

-

Recording Solution: ND96.

-

Electrode Solution: 3 M KCl.

-

Stock Solutions: Acetylcholine and test compounds in appropriate solvents.

-

Methodology:

-

Oocyte Preparation and Injection: a. Harvest and defolliculate Xenopus oocytes. b. Inject each oocyte with approximately 50 nL of cRNA solution containing the desired nAChR subunit transcripts. c. Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: a. Place an oocyte in the recording chamber, continuously perfused with recording solution. b. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl. c. Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Data Acquisition: a. Apply a pulse of acetylcholine (e.g., 100 µM for 2 seconds) to elicit an inward current. Record the peak current amplitude. b. Wash the oocyte with recording solution until the current returns to baseline. c. Pre-incubate the oocyte with a specific concentration of the nereistoxin analogue for a set period (e.g., 1-2 minutes). d. Co-apply the same acetylcholine pulse in the presence of the nereistoxin analogue and record the peak current amplitude. e. Repeat steps c and d for a range of analogue concentrations.

-

Data Analysis: a. For each concentration of the test compound, calculate the percentage of inhibition of the control acetylcholine-induced current. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value.

Figure 4: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Conclusion

Nereistoxin analogue insecticides represent a well-established class of pesticides with a distinct mode of action. Their ability to non-competitively block the ion channel of insect nAChRs differentiates them from other nAChR-targeting insecticides like neonicotinoids. Many are pro-insecticides, undergoing metabolic activation to nereistoxin or related dithiol compounds. While their general mechanism is well-understood, further research into the specifics of their interaction with diverse insect nAChR subtypes, the precise metabolic pathways in different species, and the molecular basis of resistance will be crucial for their continued effective and safe use in integrated pest management programs. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore this important class of insecticides.

References

- 1. researchgate.net [researchgate.net]

- 2. Nereistoxin - Wikipedia [en.wikipedia.org]

- 3. repository.library.noaa.gov [repository.library.noaa.gov]

- 4. Nereistoxin and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cartap hydrochloride poisoning: A clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cartap hydrolysis relative to its action at the insect nicotinic channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of nereistoxin insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiocyclam | 31895-21-3 | Benchchem [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

The Discovery, History, and Insecticidal Properties of Thiocyclam: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the insecticide thiocyclam (B1196929), from its discovery and historical development to its chemical synthesis, mode of action, and toxicological profile. Thiocyclam, a nereistoxin (B154731) analogue, has been utilized in agriculture for the control of a wide range of insect pests. This document details the key scientific principles underlying its insecticidal activity, presents quantitative data on its efficacy and toxicity, and outlines detailed experimental protocols for its study. Visual diagrams are provided to illustrate its historical development, mode of action, and representative experimental workflows.

Discovery and History

The development of thiocyclam is intrinsically linked to the discovery of the natural toxin, nereistoxin.

Early Observations and Isolation of Nereistoxin: In 1934, the toxic properties of the marine annelid Lumbriconereis heteropoda were first noted.[1][2] It wasn't until 1962 that the active compound, N,N-dimethyl-1,2-dithiolan-4-amine, was isolated and named nereistoxin.[1][2][3]

Development of Synthetic Analogues: In the 1960s, researchers at Takeda Chemical Industries in Japan began investigating nereistoxin as a potential insecticide.[1][2] This led to the synthesis of several derivatives, including thiocyclam, cartap, and bensultap, which retained insecticidal activity with potentially reduced mammalian toxicity.[1][2] Thiocyclam hydrogen oxalate (B1200264) was introduced by Sandoz Agro AG.[4]

Commercialization: Thiocyclam was introduced around 1975 and has been used to control a variety of sucking and chewing pests on crops such as rice, oilseed rape, and vegetables.[4][5]

Chemical Synthesis

Thiocyclam is commercially produced as its hydrogen oxalate salt. The synthesis involves a multi-step process. A common industrial method utilizes disosultap as a key precursor.[6]

Synthesis of Thiocyclam Hydrogen Oxalate from Disosultap

This process involves the cyclization of disosultap with sodium sulfide (B99878) to form the thiocyclam free base, followed by salt formation with oxalic acid.[6][7]

Reaction Scheme:

2-(N,N-dimethylamino)-1,3-propanedithiosulfonate (Disosultap) + Na₂S → N,N-dimethyl-1,2,3-trithian-5-amine (Thiocyclam)

N,N-dimethyl-1,2,3-trithian-5-amine + (COOH)₂ → N,N-dimethyl-1,2,3-trithian-5-amine hydrogen oxalate (this compound)

Experimental Protocol:

-

Cyclization:

-

An aqueous solution of disosultap is mixed with a suitable solvent, such as toluene.[6][7]

-

The mixture is cooled to a temperature between -15°C and 5°C.[6][7]

-

An aqueous solution of sodium sulfide is added dropwise over a period of 0.5 to 5 hours, maintaining the low temperature.[6]

-

The reaction mixture is then incubated for an additional 0.5 to 5 hours to ensure complete cyclization.[6]

-

The resulting mixture is filtered.[7]

-

-

Salt Formation:

-

The filtrate from the previous step is subjected to phase separation, and the organic layer containing the thiocyclam free base is retained.[6]

-

The organic layer is washed with water.[7]

-

The solution is warmed to 20-30°C, and oxalic acid is slowly added.[6][7]

-

The mixture is then heated to 40-60°C for 0.5 to 2 hours to facilitate the precipitation of this compound.[6]

-

The mixture is cooled, and the solid product is collected by filtration and dried.[7]

-

Mode of Action

Thiocyclam is a selective insecticide with contact and stomach action.[4][5] It acts as a pro-insecticide, being metabolically converted to the active toxin, nereistoxin, within the insect's body.[8]

Nereistoxin is an antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect's central nervous system.[1][2][9] It blocks the nAChR channel, preventing the binding of the neurotransmitter acetylcholine.[4][5] This disruption of cholinergic neurotransmission leads to paralysis and ultimately, the death of the insect.[10]

Insecticidal Activity

Thiocyclam is a broad-spectrum insecticide effective against a variety of chewing and sucking insect pests.[10][11]

Target Pests:

-

Lepidoptera: Rice stem borer, leaf folder.[12]

-

Coleoptera: Colorado potato beetle.[8]

-

Thysanoptera: Thrips.[10]

-

Hemiptera: Aphids, leafhoppers, whiteflies.[11]

Quantitative Efficacy Data

The efficacy of an insecticide is commonly expressed as the median lethal concentration (LC50), which is the concentration that causes 50% mortality in a test population.

| Target Pest | Life Stage | LC50 (ppm) | Exposure Time (hours) | Reference |

| Tuta absoluta | 1st Instar Larva | 15.13 | 72 | [13] |

| Tuta absoluta | 4th Instar Larva | 32.80 | 72 | [13] |

| Tuta absoluta | Egg | 154.98 | Not Specified | [14] |

| Tuta absoluta | 3rd Instar Larva | 65.17 | Not Specified | [14] |

Experimental Protocol: Determination of LC50 (Larval Bioassay)

The following is a generalized protocol for determining the LC50 of thiocyclam against a target insect larva, based on standard laboratory bioassay methods.[15][16][17]

Materials:

-

Technical grade this compound

-

Appropriate solvent (e.g., acetone, water with a surfactant)

-

Test insects of a uniform age/stage

-

Artificial diet or host plant leaves

-

Petri dishes or other suitable containers

-

Micropipettes

-

Incubator with controlled temperature, humidity, and photoperiod

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of thiocyclam in a suitable solvent. From this stock, create a series of at least five serial dilutions that are expected to cause between 10% and 90% mortality. A control solution containing only the solvent should also be prepared.

-

Treatment of Substrate: Apply a known volume of each dilution and the control to the surface of the artificial diet or leaf discs. Allow the solvent to evaporate completely.

-

Insect Exposure: Place one treated diet plug or leaf disc into each petri dish. Introduce a known number of larvae (e.g., 10-20) into each dish. Each concentration and the control should be replicated at least three times.

-

Incubation: Maintain the petri dishes in an incubator under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod) for a specified duration (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: After the exposure period, record the number of dead larvae in each replicate. Larvae are considered dead if they are unable to move when gently prodded with a fine brush.

-

Data Analysis: Calculate the percentage mortality for each concentration. If mortality in the control group is between 5% and 20%, correct the treatment mortalities using Abbott's formula. Analyze the dose-response data using probit or logit analysis to determine the LC50 value and its 95% confidence intervals.

Toxicology

The toxicity of thiocyclam has been evaluated in various organisms.

Mammalian Toxicity

| Test | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | 195 mg/kg | [18] |

| Acute Oral LD50 | Rat | Oral | 370 mg/kg | [5] |

| Acute Dermal LD50 | Rat | Dermal | >880 mg/kg | [5] |

| Acute Dermal LD50 | Rat | Dermal | >5000 mg/kg | [18] |

| Acute Inhalation LC50 | Rat | Inhalation | 1.02 mg/L (mist) | [18] |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The following protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 423: Acute Toxic Class Method.[19][20][21][22][23]

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).

Principle: A stepwise procedure is used with a defined starting dose, using a small number of animals per step. The outcome of each step determines the next step: either dosing at a higher or lower dose level or stopping the test.

Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the test.

-

Fasting: Food, but not water, is withheld overnight before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100 g of body weight.

-

Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure:

-

Step 1: Dose three animals at the starting dose.

-

If 0 or 1 animal dies: Proceed to the next higher dose level with three new animals.

-

If 2 or 3 animals die: The test is stopped, and the substance is classified. If further refinement is needed, the next lower dose level can be tested.

-

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Environmental Fate

The environmental persistence and degradation of thiocyclam are important considerations for its use in agriculture.

| Parameter | Medium | Value | Reference |

| Soil Aerobic Degradation (DT50) | Soil | 1 day | [5] |

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 307.[1][13][24][25][26]

Objective: To determine the rate and pathway of degradation of a chemical in soil under aerobic and anaerobic conditions.

Principle: The test substance, typically radiolabelled, is applied to soil samples which are then incubated under controlled laboratory conditions. At various time intervals, soil samples are analyzed for the parent compound and its transformation products.

Procedure:

-

Soil Selection and Preparation: Use at least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH). The soil is sieved and its moisture content adjusted.

-

Test Substance Application: The radiolabelled test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in a system that allows for the continuous supply of air and the trapping of evolved CO₂.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the system is made anaerobic by purging with an inert gas (e.g., nitrogen), and incubation continues.

-

-

Sampling and Analysis: At appropriate time intervals (up to 120 days), replicate soil samples are taken. The soil is extracted with suitable solvents, and the extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify the parent compound and its transformation products.

-

Data Analysis: The rates of degradation of the parent compound and the formation and decline of transformation products are calculated. The half-life (DT50) and the time for 90% degradation (DT90) are determined.

Photodegradation in Water

Thiocyclam is susceptible to degradation by sunlight.

Experimental Protocol: Phototransformation of Chemicals in Water (OECD 316)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 316.[27][28][29][30][31]

Objective: To determine the rate of direct photolysis of a chemical in water.

Principle: An aqueous solution of the test substance is exposed to a light source that simulates natural sunlight. The concentration of the test substance is monitored over time.

Procedure:

-

Preparation of Test Solution: A solution of the test substance in sterile, buffered, air-saturated water is prepared. The concentration should be low enough to ensure first-order kinetics.

-

Irradiation: The test solution is placed in quartz tubes and irradiated with a light source that simulates sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to measure hydrolysis and other non-photolytic degradation.

-

Sampling and Analysis: At various time intervals, samples are taken from both the irradiated and dark control solutions. The concentration of the test substance is determined using a suitable analytical method (e.g., HPLC).

-

Data Analysis: The first-order rate constant for photolysis is calculated from the decrease in concentration over time in the irradiated samples, corrected for any degradation observed in the dark controls. The photolysis half-life is then calculated from the rate constant.

Conclusion

Thiocyclam, a synthetic analogue of the natural toxin nereistoxin, is a broad-spectrum insecticide that acts by blocking nicotinic acetylcholine receptors in insects. Its discovery and development represent a significant chapter in the history of insecticides derived from natural product leads. This guide has provided a detailed overview of its history, synthesis, mode of action, and toxicological and environmental properties, along with standardized protocols for its scientific investigation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of agriculture, environmental science, and drug development.

References

- 1. oecd.org [oecd.org]

- 2. Nereistoxin - Wikipedia [en.wikipedia.org]

- 3. Nereistoxin|1631-58-9|Research Chemical [benchchem.com]

- 4. Thiocyclam oxalate (Ref: SAN 1551) [sitem.herts.ac.uk]

- 5. Thiocyclam [sitem.herts.ac.uk]

- 6. This compound | Research Chemical [benchchem.com]

- 7. CN103755680A - Thiocyclam synthesis method - Google Patents [patents.google.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins [escholarship.org]

- 10. pomais.com [pomais.com]

- 11. peptechbio.com [peptechbio.com]

- 12. researchgate.net [researchgate.net]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. entomol.org [entomol.org]

- 15. innovationtoimpact.org [innovationtoimpact.org]

- 16. entomoljournal.com [entomoljournal.com]

- 17. journals.rdagriculture.in [journals.rdagriculture.in]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 20. oecd.org [oecd.org]

- 21. researchgate.net [researchgate.net]

- 22. oecd.org [oecd.org]

- 23. scribd.com [scribd.com]

- 24. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 29. shop.fera.co.uk [shop.fera.co.uk]

- 30. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 31. catalog.labcorp.com [catalog.labcorp.com]

Thiocyclam Hydrogen Oxalate: A Spectroscopic and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyclam (B1196929) hydrogen oxalate (B1200264) is the salt of thiocyclam, a nereistoxin (B154731) analogue insecticide.[1] It has been utilized as a broad-spectrum insecticide to control various sucking and chewing pests on a range of crops.[1] The insecticidal activity of thiocyclam stems from its action as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[2] This technical guide provides an in-depth look at the spectroscopic data of thiocyclam hydrogen oxalate and the experimental protocols for their acquisition, alongside a visualization of its mechanism of action.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. While specific experimental spectra are not publicly available in the searched sources, the expected spectral characteristics can be inferred from the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2.5 - 3.5 | Singlet | N(CH₃)₂ |

| ¹H | 3.0 - 4.0 | Multiplet | CH₂-S |

| ¹H | 3.5 - 4.5 | Multiplet | CH-N |

| ¹³C | 40 - 50 | - | N(CH₃)₂ |

| ¹³C | 45 - 55 | - | CH₂-S |

| ¹³C | 60 - 70 | - | CH-N |

| ¹³C | 160 - 170 | - | C=O (oxalate) |

Note: Predicted chemical shifts are estimates based on the chemical structure. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2800 - 3000 | C-H | Aliphatic C-H stretching |

| 1680 - 1750 | C=O | Carbonyl stretching from oxalate |

| 1200 - 1400 | C-N | C-N stretching |

| 600 - 800 | C-S | C-S stretching |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₃NO₄S₃ | [3] |

| Molecular Weight | 271.36 g/mol | [3] |

| Fragmentation Pattern | ||

| Predicted Fragments | m/z corresponding to the loss of the oxalate group, and fragmentation of the thiocyclam ring. | Inferred from structure |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are outlined below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound analytical standard in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical for sample solubility and to avoid interference with the signals of interest.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire ¹H NMR spectra to determine the proton environment.

-

Acquire ¹³C NMR spectra, often with proton decoupling, to identify the carbon skeleton.

-

Techniques such as COSY and HSQC can be employed to establish connectivity between protons and carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to a known standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be optimized for the specific instrument and ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

-

Perform tandem MS (MS/MS) experiments to induce fragmentation and elucidate the structure of the molecule. In an MS/MS experiment, the parent ion is selected, fragmented, and the masses of the fragment ions are analyzed.

-

-

Data Analysis: Interpret the mass spectrum by identifying the molecular ion peak and analyzing the fragmentation pattern to confirm the structure of this compound.

Mechanism of Action: Signaling Pathway

Thiocyclam acts as an agonist of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[2] This interaction leads to the opening of the ion channel associated with the receptor, causing an influx of cations and depolarization of the neuron. The resulting continuous stimulation leads to paralysis and death of the insect.

Caption: Mechanism of action of Thiocyclam as a nAChR agonist.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

crystal structure analysis of thiocyclam hydrogen oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocyclam (B1196929) hydrogen oxalate (B1200264), the oxalate salt of the pro-insecticide thiocyclam, is a nereistoxin (B154731) analogue insecticide. While a detailed crystal structure analysis of this compound is not publicly available in peer-reviewed literature, this technical guide consolidates available data on its chemical and physical properties, synthesis, and mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of entomology, neurobiology, and pesticide development.

Introduction

Thiocyclam hydrogen oxalate is a synthetic insecticide that acts as a selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system.[1] As a nereistoxin analogue, it belongs to a class of insecticides known for their efficacy against a range of agricultural pests.[2] This guide provides a summary of the known scientific data regarding this compound, with a focus on its chemical properties, synthesis pathways, and biological mode of action.

Physicochemical Properties

A collection of key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₄S₃ | [3] |

| Molecular Weight | 271.4 g/mol | [3] |

| CAS Number | 31895-22-4 | [3] |

| Appearance | Colorless and odorless crystals | [4] |

| Melting Point | 125-128 °C (decomposition) | [4] |

| Vapor Pressure | 5.3 x 10⁻² Pa (at 20 °C) | [4] |

| Water Solubility | 84 g/L (at 23 °C) | [4] |

| pKa | 3.95 (acid), 7.0 (base) | [5] |

| InChIKey | ICTQUFQQEYSGGJ-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the thiocyclam free base, which is then converted to its hydrogen oxalate salt.[1] The core of the synthesis is the creation of the 1,2,3-trithiane (B1206562) ring structure.[1] An industrial method utilizes disosultap (2-N,N-dimethylamino-1,3-propanediol thiosulfate) as a precursor, which undergoes a cyclocondensation reaction with a sulfur source, such as sodium sulfide.[1]

Experimental Protocol for Synthesis

While specific laboratory-scale protocols for a full crystal structure analysis are unavailable, a general industrial synthesis process can be outlined as follows:

-

Cyclization: The precursor, disosultap, is reacted with a sulfur source (e.g., sodium sulfide) in a cyclocondensation reaction to form the thiocyclam free base.[1]

-

Extraction: The resulting thiocyclam free base, which may be in an oily layer, is isolated.

-

Salt Formation: The isolated thiocyclam free base is heated to 20-30°C, followed by the addition of oxalic acid.[1] The mixture is then heated further to 40-60°C for 0.5 to 2 hours to facilitate the precipitation of this compound.[1]

-

Purification: The precipitated product can be purified by recrystallization from polar solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to achieve high purity.[1]

A patent describes a process where 4-(N,N-dimethylamino)-1,2-dithiolane (nereistoxin) is reacted with an alkali metal salt of a polythionate in a two-phase system at a pH of 7-9 and temperatures between 0 and 60°C. The resulting thiocyclam is then precipitated from the organic phase as the hydrogen oxalate salt by adding oxalic acid in an aprotic solvent.[6]

Mechanism of Action

This compound functions as a pro-insecticide, meaning it is converted into its active form, nereistoxin, within the insect's body.[7] Nereistoxin is a potent and selective antagonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][2]

The mechanism of action involves the blockage of the nAChR ion channel.[2][8] In the nervous system, acetylcholine is a key neurotransmitter that binds to nAChRs, causing the ion channel to open and leading to nerve excitation. By blocking this channel, nereistoxin prevents the binding of acetylcholine and disrupts nerve signal transmission, leading to paralysis and eventual death of the insect.[2] Interestingly, at low concentrations, thiocyclam can act as a nicotinic acetylcholine receptor agonist, mimicking the action of acetylcholine and causing initial stimulation of the nervous system.[1]

Conclusion

While the precise three-dimensional arrangement of atoms in the crystalline state of this compound remains to be publicly detailed, this guide provides a thorough summary of its known chemical and biological characteristics. The information presented on its physicochemical properties, synthesis, and mechanism of action as a nicotinic acetylcholine receptor antagonist offers a valuable resource for the scientific community. Further research to elucidate the crystal structure would provide deeper insights into its structure-activity relationship and could aid in the design of new and more effective insecticides.

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. Nereistoxin - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H13NO4S3 | CID 35969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 31895-22-4 [chemicalbook.com]

- 6. DD296685A5 - PROCESS FOR THE PREPARATION OF THIOCYCLAM - Google Patents [patents.google.com]

- 7. Thiocyclam | 31895-21-3 [chemicalbook.com]

- 8. Thiocyclam oxalate (Ref: SAN 1551) [sitem.herts.ac.uk]

Computational Docking of Thiocyclam Hydrogen Oxalate to Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract